molecular formula C10H13N3S B8510072 4-Isopropyl-5-thiocyanato-benzene-1,2-diamine

4-Isopropyl-5-thiocyanato-benzene-1,2-diamine

Cat. No. B8510072
M. Wt: 207.30 g/mol
InChI Key: XDEQLNASPQVZSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)c1cc(N)c([N+](=O)[O-])cc1SC#N
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:19]1[O:20][CH2:21][CH2:22][CH2:23]1.[CH:1]([CH3:2])([CH3:3])[c:4]1[c:5]([S:14][C:15]#[N:16])[cH:6][c:7]([N+:11]([O-:12])=[O:13])[c:8]([NH2:10])[cH:9]1.[H:17][H:18]>>[CH:1]([CH3:2])([CH3:3])[c:4]1[c:5]([S:14][C:15]#[N:16])[cH:6][c:7]([NH2:11])[c:8]([NH2:10])[cH:9]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1CCOC1
Name
CC(C)c1cc(N)c([N+](=O)[O-])cc1SC#N
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)c1cc(N)c([N+](=O)[O-])cc1SC#N
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[H][H]

Outcomes

Product
Name
Type
product
Smiles
CC(C)c1cc(N)c(N)cc1SC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.